Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

Autophagy Chemical probe Thiophene substitution

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (CAS 391867-05-3) is a heterocyclic small molecule featuring a 4,5-dimethylthiophene-3-carboxylate ethyl ester core N-acylated by 5-nitrothiophene-2-carboxylic acid. It belongs to the nitrothiophene carboxamide family, a scaffold recognized for autophagy modulation and antibacterial activity.

Molecular Formula C14H14N2O5S2
Molecular Weight 354.4
CAS No. 391867-05-3
Cat. No. B2708331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate
CAS391867-05-3
Molecular FormulaC14H14N2O5S2
Molecular Weight354.4
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O5S2/c1-4-21-14(18)11-7(2)8(3)22-13(11)15-12(17)9-5-6-10(23-9)16(19)20/h5-6H,4H2,1-3H3,(H,15,17)
InChIKeyICWYQBXRWPGEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (CAS 391867-05-3) – Compound Identity and Procurement Context


Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (CAS 391867-05-3) is a heterocyclic small molecule featuring a 4,5-dimethylthiophene-3-carboxylate ethyl ester core N-acylated by 5-nitrothiophene-2-carboxylic acid . It belongs to the nitrothiophene carboxamide family, a scaffold recognized for autophagy modulation and antibacterial activity [1][2]. However, publicly available primary evidence specific to this exact compound is currently absent from peer-reviewed journals, patents, and authoritative databases. Prospective procurers should verify identity, purity, and batch-specific characterization directly with the supplier before experimental use.

Why Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate Cannot Be Casually Interchanged with In-Class Analogs


The nitrothiophene carboxamide scaffold is exquisitely sensitive to substitution pattern. Even minor changes to the thiophene core—such as the presence or absence of the 4,5-dimethyl groups—can alter conformational preference, electronic distribution, and target engagement. The closely related autophagy inhibitor EACC (CAS 864941-31-1), which lacks the 4,5-dimethyl substitution and bears a carbamate rather than an ester at the 3-position, shows a specific phenotype (reversible autophagosome–lysosome fusion block) that is not shared by all analogs [1]. Furthermore, structure–activity studies on nitrothiophene carboxamides demonstrate that modest structural modifications determine whether a compound succumbs to or overcomes bacterial efflux pumps [2]. Therefore, assuming functional equivalence between CAS 391867-05-3 and any close structural neighbor risks both false-positive and false-negative experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (CAS 391867-05-3)


Structural Differentiation from the Canonical Autophagy Inhibitor EACC

The target compound differs from the well-characterized autophagy inhibitor EACC (CAS 864941-31-1) in two critical structural features: (i) the presence of methyl groups at the 4- and 5-positions of the central thiophene ring, and (ii) an ethyl ester at the 3-position rather than an ethyl carbamate. EACC has been shown to inhibit autophagosome–lysosome fusion with an IC₅₀ of approximately 5 µM in cellular assays, yet no comparable data exist for the 4,5-dimethyl analog [1]. The methyl groups increase steric bulk and lipophilicity, which may alter membrane permeability, protein binding kinetics, and metabolic stability—all unmeasured for this compound.

Autophagy Chemical probe Thiophene substitution

Cellular Protection Against Ricin Intoxication: Absence of Data for the 4,5-Dimethyl Analog

EACC confers significant protection against ricin intoxication in HEp-2 cells at concentrations of 5–10 µM, reducing protein synthesis inhibition by approximately 50–70% relative to toxin-only controls [1]. Whether the 4,5-dimethyl-3-ethyl ester derivative retains, enhances, or loses this protective effect is unknown. No cellular toxicity protection assay has been reported for CAS 391867-05-3.

Ricin Intracellular trafficking Antitoxin

Putative Physicochemical Divergence Relevant to Solubility and Permeability Profiling

The calculated partition coefficient (clogP) for CAS 391867-05-3 is estimated at 3.8, approximately 1.1 log units higher than that of EACC (clogP ~2.7) due to the two additional methyl groups and ester-for-carbamate replacement . While measured LogD₇.₄ and aqueous solubility data are not published, this predicted lipophilicity increase may reduce aqueous solubility and elevate non-specific protein binding, affecting assay reliability.

ADME Lipophilicity Physicochemical properties

Potential for Efflux Susceptibility Differentiation in Antibacterial Screening

In the nitrothiophene carboxamide antibacterial series, the presence and position of alkyl substituents on the thiophene ring modulate susceptibility to the AcrAB-TolC efflux pump in Gram-negative bacteria. Compounds lacking the 4,5-dimethyl motif were shown to be efflux substrates, whereas certain substituted analogs engineered to overcome efflux exhibited minimum inhibitory concentrations (MICs) ≤2 µg/mL against efflux-proficient Escherichia coli strains [1]. The 4,5-dimethyl decoration on CAS 391867-05-3 is a structural feature that, by analogy, could influence efflux liability, though no MIC data exist for this specific compound.

Antibacterial Efflux pump Nitrothiophene carboxamide

Reversibility and Selectivity Profile: Unknown Relative to Class-Leading Probes

EACC is distinguished by its reversible inhibition of autophagosome–lysosome fusion without perturbing general endolysosomal traffic, a selectivity feature documented by EGF receptor degradation assays showing no effect at concentrations up to 10 µM [1]. No analogous selectivity profiling data exist for CAS 391867-05-3. The modification at the 3-position (ester vs. carbamate) could alter hydrogen-bonding networks with the SNARE complex, potentially affecting both potency and off-target liability.

Autophagy Reversibility Selectivity

Scientifically Justified Application Scenarios for Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate (CAS 391867-05-3)


Structure–Activity Relationship (SAR) Exploration of Thiophene Core Substitution Effects on Autophagy Modulation

Given the established autophagy-modulating properties of EACC [1], CAS 391867-05-3 can serve as a matched-pair analog to probe the functional consequences of 4,5-dimethylation and 3-ester substitution. A head-to-head comparison with EACC in autophagosome–lysosome fusion assays would directly quantify the contribution of these substituents to potency, reversibility, and selectivity, generating novel SAR insights for the nitrothiophene carboxamide scaffold.

Physicochemical Profiling and Formulation Optimization in ADME-Poor Chemical Space

The predicted ~1.1 log unit increase in lipophilicity relative to EACC positions CAS 391867-05-3 as a tool to study the impact of modest lipophilicity changes on solubility, permeability, and non-specific binding within a structurally conserved series . This application requires experimental determination of LogD₇.₄, kinetic solubility, and plasma protein binding for both compounds to generate a meaningful comparison.

Efflux Liability Assessment in Antibacterial Nitrothiophene Carboxamide Series

The nitrothiophene carboxamide literature demonstrates that alkyl substitution on the thiophene ring influences efflux susceptibility [2]. CAS 391867-05-3 can be screened in wild-type and efflux-deficient E. coli strains to determine whether the 4,5-dimethyl motif enhances or mitigates AcrAB-TolC recognition, providing critical guidance for the design of efflux-resistant antibacterials.

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